molecular formula C5H6ClN3 B1379492 1-allyl-5-chloro-1H-1,2,4-triazole CAS No. 1573547-66-6

1-allyl-5-chloro-1H-1,2,4-triazole

Cat. No.: B1379492
CAS No.: 1573547-66-6
M. Wt: 143.57 g/mol
InChI Key: IDHYLWBSBWKJPN-UHFFFAOYSA-N
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Description

1-allyl-5-chloro-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-allyl-5-chloro-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the breakdown of acetylcholine, a neurotransmitter . The inhibition of these enzymes by this compound can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases like Alzheimer’s . Additionally, this compound has shown potential antibacterial activity, interacting with bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, its interaction with acetylcholinesterase can alter cholinergic signaling, impacting neuronal communication . Furthermore, this compound has been shown to affect gene expression, potentially upregulating or downregulating genes involved in cellular metabolism and stress responses . These effects can lead to changes in cellular metabolism, influencing cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and butyrylcholinesterase, resulting in persistent increases in acetylcholine levels . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, adverse effects such as neurotoxicity and hepatotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other enzymes and cofactors, potentially influencing metabolic flux and altering the levels of specific metabolites . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and gene expression . Post-translational modifications or targeting signals may also play a role in directing the compound to particular subcellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-2-3-9-5(6)7-4-8-9/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHYLWBSBWKJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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